Acide 2-(cyclohexyloxy)-4-méthoxybenzoïque

Vue d'ensemble

Description

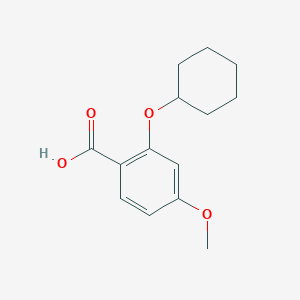

2-(Cyclohexyloxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Cyclohexyloxy)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications biomédicales : Conjugaison du polyglycérol

Acide 2-(cyclohexyloxy)-4-méthoxybenzoïque : est utilisé dans la synthèse de polyglycérols, qui sont des polymères avec de multiples groupes hydroxy sur un squelette polyéther flexible . Ces polymères sont hautement solubles dans l'eau et présentent une excellente biocompatibilité, ce qui les rend appropriés pour des applications biomédicales telles que :

Synthèse chimique : Modification du catalyseur

En synthèse chimique, l'this compound joue un rôle dans la modification des catalyseurs utilisés pour l'hydrogénation de l'acétate de cyclohexyle . Ce processus est crucial pour produire :

Recherche sur l'obésité : Adipogenèse brune

Le composé a été étudié pour ses effets sur l'adipogenèse brune, qui est le processus de développement du tissu adipeux brun . Cette recherche est importante pour le traitement de l'obésité car elle implique :

Activité Biologique

2-(Cyclohexyloxy)-4-methoxybenzoic acid (also known by its chemical identifier 1306075-87-5) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of 2-(Cyclohexyloxy)-4-methoxybenzoic acid is C14H18O4, with a molecular weight of 250.29 g/mol. The structure features a cyclohexyloxy group and a methoxy group attached to a benzoic acid backbone, which influences its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| Purity | Typically 95% |

The biological activity of 2-(Cyclohexyloxy)-4-methoxybenzoic acid is primarily attributed to its interaction with various enzymes and receptors within the body. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, leading to increased levels of epoxyeicosatrienoic acids (EETs) which have vasodilatory effects .

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of sEH, which may contribute to its anti-inflammatory effects by modulating arachidonic acid metabolism.

- Cell Signaling Modulation : By affecting pathways involved in inflammation and pain modulation, it may influence various signaling cascades within cells.

Anti-inflammatory Effects

Research indicates that 2-(Cyclohexyloxy)-4-methoxybenzoic acid exhibits significant anti-inflammatory properties. In animal models, administration of the compound has led to reduced levels of pro-inflammatory cytokines and mediators in response to inflammatory stimuli .

Case Study:

In a murine model challenged with lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in plasma levels of inflammatory markers such as TXB2 and PGE2, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown that it can induce cytotoxicity and inhibit cell proliferation.

Research Findings:

- Cell Lines Tested : A-549 (lung cancer) and HCT-116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Pharmacokinetics

Pharmacokinetic studies have demonstrated favorable absorption characteristics for 2-(Cyclohexyloxy)-4-methoxybenzoic acid. It shows good oral bioavailability, which is critical for therapeutic applications. Studies suggest that the compound maintains stability in biological systems, contributing to its prolonged effects .

Propriétés

IUPAC Name |

2-cyclohexyloxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-17-11-7-8-12(14(15)16)13(9-11)18-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLZTTOFXHFKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.